molecular formula C20H27NO3S B2730955 5-tert-butyl-2-ethoxy-N-(1-phenylethyl)benzene-1-sulfonamide CAS No. 881478-53-1

5-tert-butyl-2-ethoxy-N-(1-phenylethyl)benzene-1-sulfonamide

Cat. No.: B2730955
CAS No.: 881478-53-1
M. Wt: 361.5
InChI Key: KUMKEZTXFXCUGF-UHFFFAOYSA-N
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Description

5-tert-butyl-2-ethoxy-N-(1-phenylethyl)benzene-1-sulfonamide is a complex organic compound characterized by its unique structural features It contains a tert-butyl group, an ethoxy group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-2-ethoxy-N-(1-phenylethyl)benzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzene Ring Substituents: The tert-butyl and ethoxy groups are introduced onto the benzene ring through electrophilic aromatic substitution reactions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the substituted benzene with a sulfonyl chloride derivative in the presence of a base, such as pyridine or triethylamine.

    N-Substitution: The final step involves the N-substitution with 1-phenylethylamine under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-2-ethoxy-N-(1-phenylethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzene ring or the ethoxy group.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

5-tert-butyl-2-ethoxy-N-(1-phenylethyl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-tert-butyl-2-ethoxy-N-(1-phenylethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. This compound may also interact with cellular pathways involved in inflammation and microbial growth, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethazine: A sulfonamide antibiotic used in veterinary medicine.

    Sulfadiazine: Another sulfonamide antibiotic used in combination with pyrimethamine to treat toxoplasmosis.

    Sulfamethoxazole: Commonly used in combination with trimethoprim for treating bacterial infections.

Uniqueness

5-tert-butyl-2-ethoxy-N-(1-phenylethyl)benzene-1-sulfonamide is unique due to its specific structural features, such as the tert-butyl and ethoxy groups, which may confer distinct chemical and biological properties compared to other sulfonamides

Properties

IUPAC Name

5-tert-butyl-2-ethoxy-N-(1-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3S/c1-6-24-18-13-12-17(20(3,4)5)14-19(18)25(22,23)21-15(2)16-10-8-7-9-11-16/h7-15,21H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUMKEZTXFXCUGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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